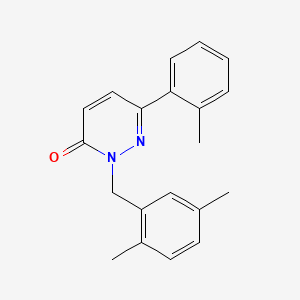

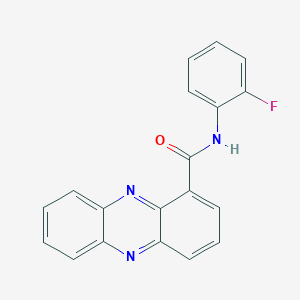

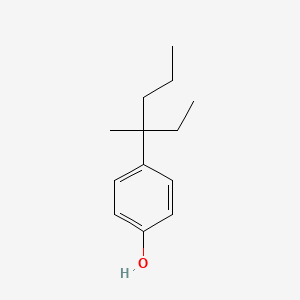

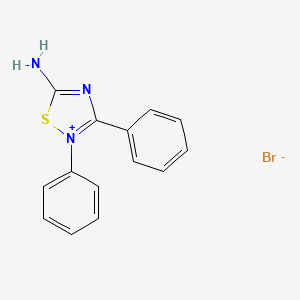

N-(2-fluorophenyl)phenazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)phenazine-1-carboxamide, also known as FP1, is a synthetic compound that belongs to the phenazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electrochemistry. Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and display low productivities, require harsh reaction conditions, and generate toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represent remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . q RT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .科学的研究の応用

Antitumor Potential

N-(2-fluorophenyl)phenazine-1-carboxamide has been investigated for its antitumor activities, particularly focusing on its ability to intercalate with DNA, a property that is critical for antitumor drugs. The synthesis and evaluation of phenazine-1-carboxamides, including derivatives, have shown that these compounds exhibit cytotoxicity against various cancer cell lines. The activity of these compounds depends significantly on the electron-withdrawing power of the substituent groups and the positional effects of these groups on the phenazine ring, with certain derivatives showing activity against diseases like leukemia and lung carcinoma in preclinical models (Rewcastle, Denny, & Baguley, 1987).

Biological Control and Plant Protection

The production and application of phenazine-1-carboxamide derivatives by Pseudomonas species have been extensively studied for their role in biological control and plant protection. Pseudomonas fluorescens strains that produce phenazine-1-carboxylic acid (PCA) and its derivatives, including phenazine-1-carboxamide, have demonstrated a positive relationship between root colonization and the suppression of various soil-borne pathogens, such as Gaeumannomyces graminis var. tritici. This suppression is attributed to the antibiotic properties of phenazine compounds, which contribute to the control of diseases like take-all in wheat (Bull, 1991). Additionally, metabolic engineering strategies have been employed to enhance the biosynthesis of phenazine-1-carboxamide by Pseudomonas chlororaphis, highlighting its potential as a biocontrol agent against fungal phytopathogens and for industrial-scale biosynthesis (Peng et al., 2018).

Fluorescent Chemosensor Applications

N-(2-fluorophenyl)phenazine-1-carboxamide and its related compounds have also been explored for their applications as fluorescent chemosensors. These sensors are designed for the detection of metal ions and other analytes, demonstrating the versatility of phenazine derivatives in environmental monitoring and bio-imaging. For instance, phenoxazine-based fluorescent chemosensors have been developed for the discriminative detection of Cd2+ and CN− ions, showcasing the potential for applications in live cell imaging and environmental analysis (Ravichandiran et al., 2020).

作用機序

Target of Action

N-(2-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the ATP-binding cassette transporters, NADPH nitrite reductase, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase . These targets play crucial roles in the survival and growth of the pathogens.

Mode of Action

PCN interacts with its targets by binding to the histone acetyltransferase (HAT) domain at its cosubstrate acetyl-CoA binding site, thus competitively inhibiting the histone acetylation function . This interaction results in significant changes in the pathogen’s cellular functions, leading to its inhibition .

Biochemical Pathways

PCN affects several biochemical pathways, including ATP-binding cassette (ABC) transporters, nitrogen metabolism, aminobenzoate degradation, purine, arachidonic acid, and phenylpropanoid biosynthesis pathways . The compound’s interaction with these pathways leads to downstream effects such as cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .

Pharmacokinetics

It is known that pcn exhibits strong bioactivity against fungal phytopathogens, suggesting that it has good bioavailability .

Result of Action

The action of PCN results in molecular and cellular effects that inhibit the growth of pathogens. These effects include decreased mycelial biomass and protein content, reduced superoxide dismutase (SOD) activity, increased peroxidase (POD) and cytochrome P450 activities, and induction of intracellular ROS accumulation . These changes lead to cell death in the pathogens .

Action Environment

The action, efficacy, and stability of PCN can be influenced by various environmental factors. For instance, the production of PCN by Pseudomonas chlororaphis is regulated by environmental conditions . Additionally, the pathogenic fungus secretes fusaric acid, which can inhibit the production of PCN and reduce the bacterial growth rate . During disease control, the pcn-producing bacterium wins this battle .

特性

IUPAC Name |

N-(2-fluorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKPYZDRVOPAPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)phenazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

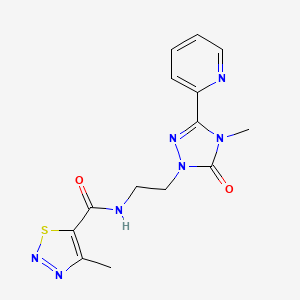

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)

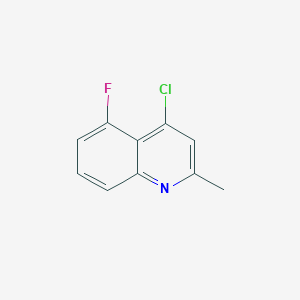

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)

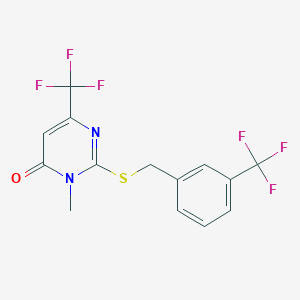

![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)

![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)